molecular formula C12H24ClN3O3 B2514130 Tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate hydrochloride CAS No. 2490426-27-0

Tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B2514130
CAS No.: 2490426-27-0
M. Wt: 293.79
InChI Key: GNKXFLXUJGYSSX-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate hydrochloride is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a carbamoylmethyl substituent at the 4-amino position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties such as bioavailability and metabolic resistance .

Properties

IUPAC Name

tert-butyl 4-amino-4-(2-amino-2-oxoethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3.ClH/c1-11(2,3)18-10(17)15-6-4-12(14,5-7-15)8-9(13)16;/h4-8,14H2,1-3H3,(H2,13,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKXFLXUJGYSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves:

  • Dissolving tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate in an appropriate solvent.
  • Adding hydrochloric acid to the solution.
  • Stirring the mixture at a specific temperature until the reaction is complete.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carbamoylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Group Impact

The substituent at the 4-position of the piperidine ring significantly influences the compound’s physicochemical and biological properties. Below is a comparative analysis of key analogs:

Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
  • Substituent : Pyridin-3-yl group (aromatic, nitrogen-containing heterocycle).
  • Physical State : Light yellow solid .
  • However, safety data (e.g., ecotoxicity, mutagenicity) are unavailable .
Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate Hydrochloride
  • Substituent : Hydroxymethyl group (polar, hydroxyl functionality).
  • Key Differences: The hydroxyl group increases hydrophilicity but lacks the hydrogen-bonding capacity of the carbamoylmethyl amide.
Tert-butyl 4-guanidinopiperidine-1-carboxylate Hydrochloride
  • Substituent : Guanidine group (strongly basic, positively charged at physiological pH).
  • This contrasts with the neutral carbamoylmethyl group .
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
  • Substituent : 4-Methylpentyl group (hydrophobic alkyl chain).
  • Synthesis : Prepared via Boc protection of piperidine with di-tert-butyl carbonate in dioxane/water (86% yield) .
  • Key Differences : The alkyl chain enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility compared to the carbamoylmethyl derivative .
Table 1: Comparative Properties of Piperidine Derivatives
Compound Name Substituent Molecular Formula Physical State Key Functional Groups Notable Applications
Target Compound* Carbamoylmethyl C₁₂H₂₄ClN₃O₃ Not Reported Amide, Tert-butyl carbamate Pharmaceutical intermediate
PK03447E-1 Pyridin-3-yl C₁₅H₂₁N₃O₂ Light yellow solid Aromatic amine, Boc group Research chemical
4-Guanidinopiperidine derivative Guanidine C₁₁H₂₃ClN₄O₂ Not Reported Guanidine, Boc group Potential enzyme inhibitor
4-(4-Methylpentyl)piperidine derivative 4-Methylpentyl C₁₆H₃₁NO₂ Not Reported Alkyl chain, Boc group Lipophilic intermediate

*Inferred from structural analogs.

Biological Activity

Tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate hydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse research sources.

Molecular Structure and Characteristics

  • IUPAC Name : this compound
  • CAS Number : 87120-72-7
  • Molecular Formula : C10H21N2O2
  • Molecular Weight : 201.29 g/mol
  • Physical Appearance : Crystalline powder, typically beige to white in color.
PropertyValue
Molecular FormulaC10H21N2O2
Molecular Weight201.29 g/mol
CAS Number87120-72-7
AppearanceBeige to White Powder

Research indicates that this compound exhibits activity as a modulator of various biological pathways. Its structure allows it to interact with specific receptors and enzymes, influencing cellular processes such as apoptosis and inflammation.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit the release of pro-inflammatory cytokines, such as IL-1β, in stimulated macrophages. This inhibition is crucial for managing conditions characterized by excessive inflammation.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptotic pathways, indicating potential applications in neurodegenerative diseases.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly reduce cell death in human macrophages exposed to lipopolysaccharide (LPS) and ATP stimuli. For instance:

  • Study Results :
    • At a concentration of 10 µM, the compound reduced pyroptosis by approximately 25% and IL-1β release by about 20% .
    • Higher concentrations (up to 50 µM) showed increased efficacy, with inhibition rates reaching over 35% .

In Vivo Studies

While in vitro results are promising, further research is needed to validate these findings in vivo. Animal models are essential for understanding the pharmacokinetics and therapeutic potential of the compound.

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